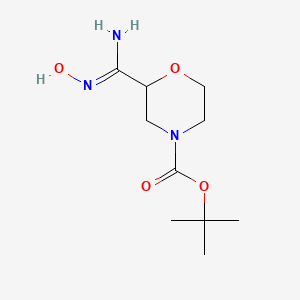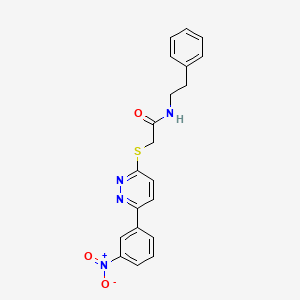![molecular formula C12H16ClN B3000044 8-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride CAS No. 2402839-52-3](/img/structure/B3000044.png)
8-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride” is a chemical compound with the molecular formula C13H18ClN . It is a complex organic compound that falls under the category of azatricyclo compounds.
Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride” are not well-documented. It is known that the compound has a molecular weight of 223.75 . It is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Applications : A study by Jha, Naidu, and Abdelkhalik (2013) developed an environmentally benign, transition-metal-free synthesis protocol for tricyclic compounds closely related to 8-Azatricyclo[8.2.1.0^2,7]trideca-2,4,6-triene;hydrochloride, using renewable levulinic acid as a starting material (Jha, Naidu, & Abdelkhalik, 2013).
Molecular Structure Investigation : Soldatenkov et al. (1996) isolated and established the molecular structure of a compound structurally similar to the requested chemical, through x-ray crystallography (Soldatenkov et al., 1996).
Condensation Reactions in Heterocycle Formation : Svetlik, Tureček, and Hanuš (1988) investigated the formation of oxygen-bridged heterocycles, including derivatives of 8-Azatricyclo[8.2.1.0^2,7]trideca-2,4,6-triene, under Hantzsch synthesis conditions (Svetlik, Tureček, & Hanuš, 1988).
Synthesis of Bioisosteric Analogues : Shishov et al. (2014) synthesized a compound closely related to 8-Azatricyclo[8.2.1.0^2,7]trideca-2,4,6-triene as a precursor to potential bioisosteric analogues of colchicine (Shishov et al., 2014).
Investigation in Cycloaddition Reactions : Nitta, Sogo, and Nakayama (1979) studied the cycloaddition reactions of benzocyclopropene with aromatic nitrile oxides, leading to compounds including 8-oxa-10-azatricyclo derivatives (Nitta, Sogo, & Nakayama, 1979).
Synthesis of Azatricyclic Compounds : Kelly, Foricher, Mann, and Bentley (2000, 2003) described the synthesis of azatricyclic compounds, sharing the basic ring system with huperzine A, a notable acetylcholinesterase inhibitor (Kelly, Foricher, Mann, & Bentley, 2000), (Kelly, Foricher, Mann, & Bentley, 2003).
Synthesis and Oxidation Studies : Kas’yan et al. (2005) synthesized 4-azatricyclo[5.2.1.0^2,6]dec-8-ene, a compound with a similar structure, and studied its reactions and oxidation with peroxyphthalic acid (Kas’yan et al., 2005).
Microwave Irradiation Synthesis : Cheng et al. (2012) reported the synthesis of oxygen-bridged monastrol analogs, including 8-oxa-10,12-diazatricyclo derivatives, under microwave irradiation, demonstrating an efficient synthesis method (Cheng et al., 2012).
Spin Coupling Constants Study : Berger (1978) prepared compounds labeled with 15N, including 4-azatricyclo[4.3.1.1^3,8]undecan-5-one, to study 15N13C spin coupling constants and their conformational dependence (Berger, 1978).
X-ray Structure Determination : Lodeiro et al. (2000) reported the X-ray structure determinations of hydrochlorides related to the chemical structure , providing insights into the protonation and molecular arrangement of similar compounds (Lodeiro et al., 2000).
Propriétés
IUPAC Name |
8-azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-12-11(3-1)10-6-5-9(7-10)8-13-12;/h1-4,9-10,13H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUYJOMDSLKOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CNC3=CC=CC=C23.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2999964.png)



![1-(2-Methylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2999971.png)
![N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2999972.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2999976.png)

![8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2999979.png)

![6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2999984.png)